molecular formula C17H19N B3182931 2,3-Diphenyl-1-propylaziridine CAS No. 314062-46-9

2,3-Diphenyl-1-propylaziridine

Cat. No. B3182931
CAS RN: 314062-46-9
M. Wt: 237.34 g/mol
InChI Key: BLOUNKOJLURQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-1-propylaziridine is a chemical compound with the empirical formula C17H19N . It has a molecular weight of 237.34 . It’s used in scientific research and has a unique molecular structure that exhibits high perplexity.


Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-1-propylaziridine is complex, with a Hill Notation of C17H19N . The compound contains 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2,3-Diphenyl-1-propylaziridine is a white crystalline substance . It has a melting point of 55-57 degrees Celsius . The compound contains 1-3% sodium hydroxide as an inhibitor .

Scientific Research Applications

Solvolytic Rearrangement Studies

The solvolytic rearrangement of aziridines like 1,2-diphenyl-3,3-dichloroaziridine has been explored. These studies have revealed detailed kinetics and mechanisms of reaction, including chlorine atom shifts and ring cleavage points. This research is crucial for understanding the chemical behavior of similar compounds, including 2,3-Diphenyl-1-propylaziridine (Brooks, Edwards, Levey, & Smyth, 1966).

Reactivity with Lewis Acids

Phenylaziridine, a compound structurally related to 2,3-Diphenyl-1-propylaziridine, demonstrates unique reactivity when exposed to Lewis acids. This reactivity paves the way for the synthesis of functionalized pyrrolidines, expanding the scope of synthetic applications for similar aziridines (Ungureanu, Bologa, Chayer, & Mann, 1999).

N-Aminoaziridine Preparation

Research on the preparation of N-aminoaziridines, including variants like trans-1-amino-2,3-diphenylaziridine, is significant. These studies contribute to the understanding of the synthesis and structural properties of such compounds, which can be crucial for further chemical applications (Müller, Joos, Felix, Schreiber, Wintner, & Eschenmoser, 2003).

Formation of Distinctive Microstructures

Research into the self-assembly of diphenylalanine analogues, closely related to 2,3-Diphenyl-1-propylaziridine, has led to the discovery of unique microstructures with potential applications in areas like biosensing, drug delivery, and artificial photosynthesis (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).

Energetic and Reactivity Properties

Diphenylamine, a compound related to 2,3-Diphenyl-1-propylaziridine, has been studied for its energetic and reactivity properties. These studies are essential for understanding the chemical behavior and potential applications of diphenylamine and its derivatives (Freitas, Gomes, Liebman, & Silva, 2017).

Safety and Hazards

The safety data sheet for 2,3-Diphenyl-1-propylaziridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, it’s recommended to seek immediate medical attention .

properties

IUPAC Name

2,3-diphenyl-1-propylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOUNKOJLURQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-1-propylaziridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1-propylaziridine
Reactant of Route 2
Reactant of Route 2
2,3-Diphenyl-1-propylaziridine
Reactant of Route 3
2,3-Diphenyl-1-propylaziridine
Reactant of Route 4
2,3-Diphenyl-1-propylaziridine
Reactant of Route 5
Reactant of Route 5
2,3-Diphenyl-1-propylaziridine
Reactant of Route 6
2,3-Diphenyl-1-propylaziridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.